molecular formula C11H9Cl B14638873 6-Chloro-5H-benzo[7]annulene CAS No. 55665-43-5

6-Chloro-5H-benzo[7]annulene

Cat. No.: B14638873
CAS No.: 55665-43-5
M. Wt: 176.64 g/mol
InChI Key: HLDMKLQAPAMPJO-UHFFFAOYSA-N
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Description

6-Chloro-5H-benzo7annulene is a chemical compound that belongs to the class of benzoannulenes. These compounds are characterized by their unique ring structures, which consist of a benzene ring fused to a larger annulene ring. The presence of a chlorine atom at the 6th position of the benzoannulene ring gives this compound its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5H-benzo7annulene typically involves the chlorination of 5H-benzo7annulene. This can be achieved through various methods, including direct chlorination using chlorine gas or through the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction conditions often require a solvent like dichloromethane and may be carried out at room temperature or under reflux conditions to ensure complete chlorination.

Industrial Production Methods: Industrial production of 6-Chloro-5H-benzo7annulene may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-5H-benzo7annulene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Addition Reactions: The double bonds in the annulene ring can participate in addition reactions with various reagents.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the chlorine atom with hydroxyl or alkoxy groups.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

Major Products Formed:

    Substitution Products: Hydroxylated or alkoxylated derivatives.

    Oxidation Products: Carboxylated or hydroxylated derivatives.

    Reduction Products: Reduced annulene derivatives with altered ring structures.

Scientific Research Applications

6-Chloro-5H-benzo7annulene has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various complex organic molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Chloro-5H-benzo7annulene and its derivatives involves interactions with specific molecular targets. For instance, some derivatives may act as inhibitors or modulators of enzymes or receptors, affecting cellular processes and pathways. The exact mechanism depends on the specific structure and functional groups present in the derivative.

Comparison with Similar Compounds

  • 5H-benzo7annulene: The parent compound without the chlorine substitution.
  • 6-Bromo-5H-benzo7annulene: A similar compound with a bromine atom instead of chlorine.
  • 6-Fluoro-5H-benzo7annulene: A fluorinated analogue.

Uniqueness: 6-Chloro-5H-benzo7annulene is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogues. The chlorine atom can influence the compound’s electronic distribution, making it more reactive in certain substitution and addition reactions.

Properties

CAS No.

55665-43-5

Molecular Formula

C11H9Cl

Molecular Weight

176.64 g/mol

IUPAC Name

6-chloro-5H-benzo[7]annulene

InChI

InChI=1S/C11H9Cl/c12-11-7-3-6-9-4-1-2-5-10(9)8-11/h1-7H,8H2

InChI Key

HLDMKLQAPAMPJO-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C=CC=C1Cl

Origin of Product

United States

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